(1-propyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
(1-propyl-1H-benzimidazol-2-yl)methanol is an organic compound with the molecular formula C11H14N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have been found to modulate the polymerization of tubulin .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Benzimidazole derivatives have been reported to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Result of Action
Benzimidazole derivatives have been reported to have diverse pharmacological activities, which suggest a range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-propyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of benzimidazole derivatives with propylating agents. One common method is the alkylation of benzimidazole with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then subjected to reduction using a reducing agent like sodium borohydride to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation and reduction steps, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(1-propyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of (1-propyl-1H-benzimidazol-2-yl)aldehyde or (1-propyl-1H-benzimidazol-2-yl)carboxylic acid.
Reduction: Formation of (1-propyl-1H-benzimidazol-2-yl)amine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
(1-propyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-methanol: Similar structure but lacks the propyl group.
2-(chloromethyl)-1-(methylsulfonyl)benzimidazole: Contains a chloromethyl and methylsulfonyl group instead of a propyl group.
1H-benzimidazol-2-ylmethyl diethyl phosphate: Contains a diethyl phosphate group instead of a hydroxyl group.
Uniqueness
(1-propyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets .
Properties
IUPAC Name |
(1-propylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDDBBVSKFVSAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354122 |
Source
|
Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332899-55-5 |
Source
|
Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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